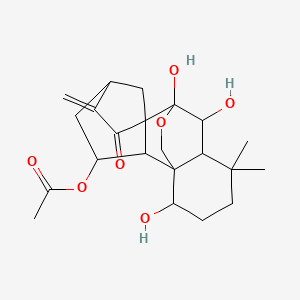![molecular formula C17H11ClN2O2S B3036726 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid CAS No. 400076-29-1](/img/structure/B3036726.png)
4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Übersicht
Beschreibung
4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid (4-CPSPPC) is a compound that has been extensively studied for its potential biological and therapeutic applications. It is a member of the pyrimidinecarboxylic acid family, and is composed of two phenyl rings, a pyrimidine ring, and a sulfanyl group. 4-CPSPPC has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. Furthermore, 4-CPSPPC has been explored for its potential use in drug design and development.
Wissenschaftliche Forschungsanwendungen
Antifolate Inhibitors of Thymidylate Synthase
Compounds including 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), targeting antitumor and antibacterial applications. Some of these derivatives have shown potency against human TS, suggesting their utility in cancer therapeutics (Gangjee et al., 1996).
Crystal Structure and Cytotoxic Activity
Studies on similar 4-thiopyrimidine derivatives have explored their structural characteristics using single-crystal X-ray diffraction and investigated their cytotoxic activity against various cancer cell lines. These findings provide insights into the potential chemotherapeutic applications of these compounds (Stolarczyk et al., 2018).
Spectroscopic Analysis for Chemotherapeutic Agents
Vibrational spectral analysis using FT-IR and FT-Raman techniques has been conducted on related compounds. These studies assist in understanding the molecular structure, which is crucial for assessing their potential as chemotherapeutic agents (Alzoman et al., 2015).
Synthesis of Novel Pyrimidines
Research into the synthesis of various pyrimidines, including those related to this compound, contributes to the development of new compounds with potential pharmaceutical applications. These synthetic pathways expand the scope of medicinal chemistry and drug discovery (Santilli et al., 1972).
Conformationally Constrained Molecules
Studies on the synthesis of conformationally constrained molecules, including derivatives of this compound, are crucial for developing new drugs with specific target interactions. Such research aids in the design of molecules with enhanced efficacy and specificity (Clerici et al., 1999).
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S/c18-13-8-4-5-9-14(13)23-16-12(17(21)22)10-19-15(20-16)11-6-2-1-3-7-11/h1-10H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXLIOPCXHGGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC=C3Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182014 | |
| Record name | 4-[(2-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400076-29-1 | |
| Record name | 4-[(2-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400076-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide](/img/structure/B3036643.png)
![3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3036644.png)
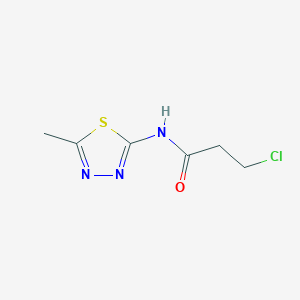
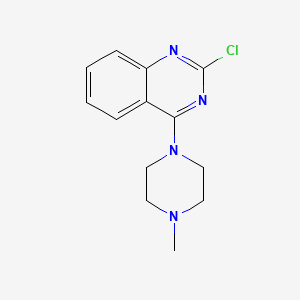
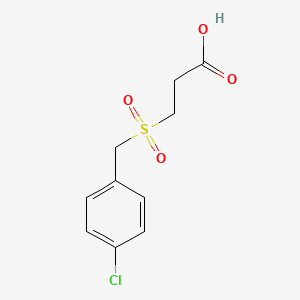


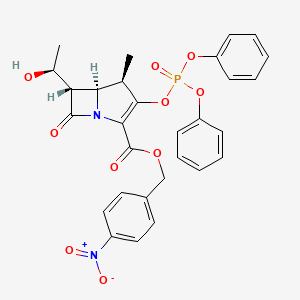
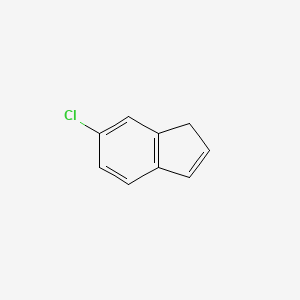

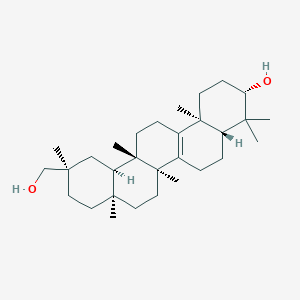
![[3-(dibenzylcarbamoyl)phenyl]boronic Acid](/img/structure/B3036661.png)
